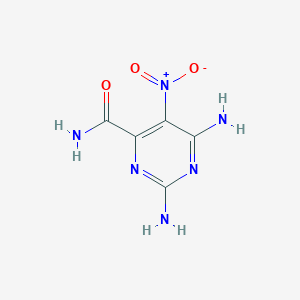

2,6-Diamino-5-nitropyrimidine-4-carboxamide

Description

Properties

CAS No. |

19796-69-1 |

|---|---|

Molecular Formula |

C5H6N6O3 |

Molecular Weight |

198.14 g/mol |

IUPAC Name |

2,6-diamino-5-nitropyrimidine-4-carboxamide |

InChI |

InChI=1S/C5H6N6O3/c6-3-2(11(13)14)1(4(7)12)9-5(8)10-3/h(H2,7,12)(H4,6,8,9,10) |

InChI Key |

WYCHSBYDGOVBNR-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(N=C(N=C1N)N)C(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Nomenclature

- Chemical Name: 2,6-Diamino-5-nitropyrimidine-4-carboxamide

- Molecular Formula: C4H6N6O3

- Core Structure: Pyrimidine ring substituted with amino groups at positions 2 and 6, a nitro group at position 5, and a carboxamide group at position 4.

The synthesis of 2,6-Diamino-5-nitropyrimidine-4-carboxamide typically involves the nitration of a suitably substituted pyrimidine precursor followed by amination and carboxamidation steps. The key challenges include selective nitration at position 5 and the introduction of amino groups without affecting other functional groups.

Literature-Reported Synthetic Routes

Nitration of Diaminopyrimidine Precursors

A closely related compound, 2,4-Diamino-6-hydroxy-5-nitropyrimidine, has been synthesized by nitration of diaminopyrimidine derivatives under controlled acidic conditions. For example, diaminopyrimidine is dissolved and treated with concentrated sulfuric acid and fuming nitric acid at 30–35 °C for 2 hours to introduce the nitro group at position 5 with high yield (~96.4%) and purity (HPLC purity 98.7%).

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Dissolution | Diaminopyrimidine in solvent | Homogeneous solution |

| Acid Addition | Concentrated sulfuric acid (20 g) | Acidic medium |

| Nitration | Dropwise addition of 93% fuming nitric acid | Nitro substitution at C-5 |

| Temperature | Maintained at 30–35 °C | Controlled reaction rate |

| Time | 2 hours | Complete nitration |

| Workup | Cooling to -5 to 0 °C, filtration, washing | Isolation of nitropyrimidine |

This method demonstrates the effective introduction of the nitro group into the pyrimidine ring while preserving amino substituents.

Amination and Carboxamidation Steps

While direct literature specifically on 2,6-Diamino-5-nitropyrimidine-4-carboxamide is scarce, analogous pyrimidine syntheses suggest the following approach:

- Starting from 2,6-dichloropyrimidine-4-carboxamide, nucleophilic aromatic substitution with ammonia or ammonium salts can introduce amino groups at positions 2 and 6.

- The nitro group is introduced either before or after amination depending on the stability of intermediates.

- Carboxamide functionality at position 4 can be introduced by amidation of the corresponding carboxylic acid or ester precursor.

This multi-step approach is typical in pyrimidine chemistry and is supported by synthetic protocols of related compounds.

Example Synthetic Route (Hypothetical Based on Analogous Methods)

- Starting Material: 2,6-Dichloropyrimidine-4-carboxylic acid or ester

- Step 1: Nitration at position 5 using nitric acid/sulfuric acid mixture at controlled temperature.

- Step 2: Amination of chlorine substituents at positions 2 and 6 by reaction with ammonia in an aqueous or alcoholic medium under reflux.

- Step 3: Conversion of carboxylic acid or ester to carboxamide by reaction with ammonia or ammonium salts.

- Purification: Crystallization or chromatographic methods to isolate pure 2,6-Diamino-5-nitropyrimidine-4-carboxamide.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | HNO3 (fuming), H2SO4 (conc.) | 30–35 | 2 hours | ~96 | High purity, selective nitration |

| Amination | NH3 (aqueous or alcoholic) | Reflux | Several hrs | 70–85 | Substitution of chloro groups |

| Amidation | NH3 or NH4 salts with acid/ester | Room temp to reflux | Variable | 60–80 | Conversion to carboxamide |

Research Discoveries and Analytical Data

- The nitration step is critical for achieving high regioselectivity and yield; temperature control prevents over-nitration or decomposition.

- Amination reactions proceed via nucleophilic aromatic substitution, favoring positions activated by electron-withdrawing groups such as nitro and carboxamide.

- The compound exhibits high purity and stability when prepared under optimized conditions, suitable for further biological evaluation.

- Analytical methods such as HPLC and NMR confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions: 2,6-Diamino-5-nitropyrimidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form nitroso derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Aromatic nucleophilic substitution reactions can introduce different substituents at various positions on the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products:

Oxidation: 2,6-Diamino-5-nitroso-4-pyrimidinol.

Reduction: 2,6-Diamino-4,5-diaminopyrimidine.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Diamino-5-nitropyrimidine-4-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential inhibitory effects on immune-induced nitric oxide production.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,6-Diamino-5-nitropyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of nitric oxide by interfering with the activity of inducible nitric oxide synthase (iNOS). This inhibition is achieved through the compound’s ability to bind to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide .

Comparison with Similar Compounds

Key Observations:

Hydrogen Bonding Capacity: The carboxamide group in the target compound increases its hydrogen bond donors/acceptors compared to non-amide analogs like 4,6-Diamino-5-nitropyrimidine.

Electron-Withdrawing Effects : The nitro group at position 5 in all listed compounds reduces electron density on the pyrimidine ring, influencing reactivity. Chloro substituents (e.g., in 2,4-Dichloro-5-nitropyrimidine) further enhance electrophilicity, favoring nucleophilic substitution reactions .

Solubility and Stability: Hydroxyl groups (e.g., in 2-Amino-4,6-dihydroxy-5-nitropyrimidine) improve aqueous solubility but may reduce thermal stability compared to amino or carboxamide substituents .

Notes

- Contradictions and Limitations: While emphasizes hydrogen bonding’s role in crystal design, and highlight that substituent choice (e.g., chloro vs. amino) may prioritize reactivity over crystallinity.

- Diverse Sources : This analysis integrates crystallographic theory (), industrial applications (), and structural comparisons () to ensure a holistic perspective.

Biological Activity

2,6-Diamino-5-nitropyrimidine-4-carboxamide, with the CAS number 19796-69-1, is a heterocyclic compound belonging to the pyrimidine family. This compound has garnered attention due to its diverse biological activities, particularly its potential applications in medicinal chemistry. Its structure includes multiple functional groups that contribute to its reactivity and biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆N₆O₃ |

| Molecular Weight | 198.14 g/mol |

| IUPAC Name | 2,6-diamino-5-nitropyrimidine-4-carboxamide |

| InChI | InChI=1S/C5H6N6O3/c6-3-2(11(13)14)1(4(7)12)9-5(8)10-3/h(H2,7,12)(H4,6,8,9,10) |

| SMILES | C1(=C(N=C(N=C1N)N)C(=O)N)N+[O-] |

The biological activity of 2,6-Diamino-5-nitropyrimidine-4-carboxamide is primarily attributed to its ability to inhibit the production of nitric oxide (NO). This inhibition occurs through the compound's interaction with inducible nitric oxide synthase (iNOS), where it binds to the active site of the enzyme, thus preventing the conversion of L-arginine to NO. This mechanism suggests potential therapeutic applications in conditions characterized by excessive NO production, such as inflammatory diseases.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of this compound. For instance, it has been shown to suppress COX-2 activity effectively. The IC50 values for related pyrimidine derivatives against COX-2 were reported at approximately 0.04 μmol, indicating a strong potential for anti-inflammatory applications .

Antiviral and Antibacterial Potential

Research has also explored the antiviral and antibacterial properties of 2,6-Diamino-5-nitropyrimidine-4-carboxamide. The compound has been investigated as a potential candidate for treating viral infections and bacterial diseases due to its structural features that allow for interaction with biological targets .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) of pyrimidine derivatives has been crucial in optimizing their biological activities. Modifications on the pyrimidine ring can enhance or diminish their efficacy against specific targets. For example, substituents that are electron-donating have been shown to improve anti-inflammatory activity by enhancing binding affinity to target enzymes like COX .

In Vivo Studies

In vivo studies involving carrageenan-induced paw edema and cotton pellet-induced granuloma models have demonstrated that certain derivatives of pyrimidine compounds exhibit significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. The effective doses (ED50) for these compounds were calculated to be competitive with indomethacin .

Comparative Analysis

A comparative analysis between 2,6-Diamino-5-nitropyrimidine-4-carboxamide and other similar compounds reveals its unique profile. For example:

| Compound | IC50 (μmol) | Notes |

|---|---|---|

| 2,6-Diamino-5-nitropyrimidine | 0.04 | Strong COX-2 inhibition |

| Celecoxib | 0.04 | Standard anti-inflammatory |

| Indomethacin | 9.17 | Comparative standard |

This table illustrates that while 2,6-Diamino-5-nitropyrimidine shows comparable efficacy to established drugs, its unique mechanism may offer benefits in specific therapeutic contexts.

Q & A

Q. What are the recommended synthetic pathways for 2,6-Diamino-5-nitropyrimidine-4-carboxamide in laboratory settings?

The compound is typically synthesized via nitration and functionalization of pyrimidine precursors. A stepwise approach involves:

- Nitration of diaminopyrimidine derivatives : Controlled nitration at the 5-position using mixed acid (HNO₃/H₂SO₄) under low temperatures (0–5°C) to avoid over-nitration.

- Carboxamide introduction : Reaction with chloroacetamide or via coupling agents like EDCI/HOBt in anhydrous DMF .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization from ethanol/water mixtures. Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) is critical .

Q. What safety protocols are essential for handling 2,6-Diamino-5-nitropyrimidine-4-carboxamide?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., DMF, HNO₃).

- Waste disposal : Segregate nitro-containing waste and neutralize acidic byproducts before disposal. Collaborate with certified hazardous waste management services .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and carboxamide carbonyl signals (δ 165–170 ppm).

- FT-IR : Confirm nitro (1520–1350 cm⁻¹) and amide (1650–1600 cm⁻¹) groups.

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of 2,6-Diamino-5-nitropyrimidine-4-carboxamide?

Discrepancies often arise from:

Q. What factorial design strategies optimize reaction yields for novel derivatives?

A 2³ factorial design can evaluate:

- Variables : Temperature (X₁: 0°C vs. 25°C), reagent stoichiometry (X₂: 1.0 vs. 1.5 eq), and reaction time (X₃: 12 vs. 24 hrs).

- Response surface methodology (RSM) : Identify interactions between variables. For example, high stoichiometry (1.5 eq) may compensate for shorter reaction times at elevated temperatures .

Q. How can mechanistic studies elucidate the role of the nitro group in biological activity?

- Comparative SAR : Synthesize analogs with nitro (NO₂), amino (NH₂), or methyl (CH₃) substituents.

- Enzymatic assays : Test inhibition of target enzymes (e.g., dihydrofolate reductase) under aerobic vs. anaerobic conditions to probe redox-dependent activity.

- Theoretical modeling : MD simulations to assess binding affinity changes in nitro-modified derivatives .

Q. What methodologies validate the environmental impact of nitro-group-containing byproducts?

- Aquatic toxicity assays : Use Daphnia magna or algae growth inhibition tests (OECD 201/202 guidelines).

- Degradation studies : Monitor nitro-reduction pathways via LC-MS under simulated environmental conditions (pH 7.4, 25°C) .

Data Integration & Theoretical Frameworks

Q. How can researchers integrate findings into broader pharmacological frameworks?

Q. What statistical approaches address batch-to-batch variability in synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.